1-methyl-5-oxo-2-phenylproline

Description

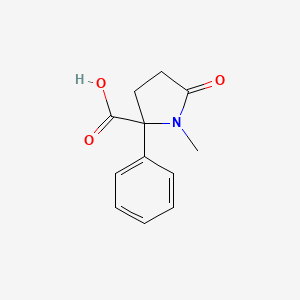

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-oxo-2-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13-10(14)7-8-12(13,11(15)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKMTGHNCAJXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC1(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Stereochemical and Conformational Landscapes

Configurational Assignment Methodologies

The unambiguous determination of the relative and absolute stereochemistry of 1-methyl-5-oxo-2-phenylproline relies on a combination of sophisticated spectroscopic and crystallographic techniques.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules like this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, which helps in assigning their relative positions. For instance, in related 5-substituted proline derivatives, the cis or trans relationship between substituents is often established by observing NOE correlations. acs.org In the context of this compound, NOESY experiments would be crucial to determine the spatial relationship between the C2-phenyl group and protons on the pyrrolidinone ring.

Circular Dichroism (CD) spectroscopy is instrumental in determining the absolute configuration of chiral molecules. iucr.org Chiral compounds exhibit differential absorption of left and right circularly polarized light, resulting in a characteristic CD spectrum. The experimental CD spectrum of a this compound enantiomer can be compared with theoretical spectra calculated for the (R) and (S) configurations. iucr.org A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry. iucr.org For many pyroglutamic acid derivatives, the Cotton effects observed in their CD spectra are indicative of specific stereochemical arrangements. iucr.orgpreprints.orgrsc.org

X-ray Crystallographic Determination of Molecular Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.org This technique can unambiguously establish both the relative and absolute stereochemistry, as well as the precise conformation of the molecule, including bond lengths, bond angles, and torsional angles. For derivatives of 2-phenylproline, X-ray diffraction has been used to confirm the butterfly-like conformation and to determine the puckering of the pyrrolidinone ring, which can adopt either an envelope or a half-chair conformation. researchgate.netresearchgate.net The crystal structure of a compound like this compound would provide incontrovertible evidence of its molecular architecture. soton.ac.uk

Conformational Analysis of the Pyrrolidinone Ring System

The five-membered pyrrolidinone ring is not planar and adopts puckered conformations to relieve ring strain. The specific puckering mode is influenced by the nature and orientation of its substituents.

The pyrrolidinone ring typically adopts one of two major puckered conformations: the "envelope" (E), where four atoms are coplanar and the fifth is out of the plane, or the "half-chair" or "twist" (T), where three atoms are coplanar and the other two are on opposite sides of the plane. nih.govaalto.fibeilstein-journals.org The exact conformation can be described by pseudorotation parameters, including the phase angle (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org For proline and its derivatives, Cγ-endo and Cγ-exo envelope conformers are predominant. aalto.fikvinzo.com X-ray crystallographic studies on analogous 2-phenylpyrrolidine (B85683) derivatives have shown that the ring can exist in either an envelope or a half-chair conformation depending on the other substituents present. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the relative energies of different ring conformations and predict the most stable pucker. beilstein-journals.org

Table 1: Common Pyrrolidinone Ring Conformations

| Conformation | Description | Key Displaced Atom(s) |

|---|---|---|

| Envelope (E) | Four atoms are nearly coplanar, with the fifth atom displaced from this plane. | Typically Cγ (endo or exo) or Cβ |

| Half-Chair (Twist, T) | Three atoms are coplanar, with the two adjacent atoms displaced on opposite sides of the plane. | Typically Cβ and Cγ |

Substituents on the pyrrolidinone ring play a crucial role in determining its preferred conformation by introducing steric and electronic effects. aalto.fi In this compound, the N-methyl group and the C2-phenyl group are the key influencers. The bulky phenyl group at the C2 position will tend to occupy a pseudo-equatorial position to minimize steric hindrance, which in turn will influence the ring pucker. kvinzo.com Similarly, the N-methyl group will have its own conformational preferences. Studies on related N-aryl pyrrolidinones have shown that the substitution pattern significantly dictates the conformational outcome. researchgate.net The interplay between the substituents and the inherent flexibility of the five-membered ring leads to a specific, low-energy conformation.

Stereoisomeric and Atropisomeric Considerations

The presence of stereocenters and potential rotational barriers in this compound gives rise to various stereoisomers.

The carbon atom at the 2-position, being bonded to four different groups (the nitrogen atom of the ring, the carbonyl group, the phenyl group, and a carbon atom of the ring), is a chiral center. This means that this compound can exist as a pair of enantiomers: (R)-1-methyl-5-oxo-2-phenylproline and (S)-1-methyl-5-oxo-2-phenylproline.

Reactivity and Chemical Transformations of the 1 Methyl 5 Oxo 2 Phenylproline Core

Reactions at the Pyrrolidinone Nitrogen Atom (N-1)

The nitrogen atom in the 1-methyl-5-oxo-2-phenylproline core is a tertiary amine within a lactam structure. While the lone pair on the nitrogen is involved in amide resonance with the C-5 carbonyl group, it can still participate in certain reactions.

One significant transformation is N-dealkylation . Metabolic processes, often catalyzed by Cytochrome P450 (CYP450) enzymes, can lead to the oxidative removal of the N-methyl group. nih.gov This process typically involves the hydroxylation of the methyl group's carbon atom, forming an unstable intermediate that spontaneously breaks down to yield formaldehyde (B43269) and the corresponding N-dealkylated pyrrolidinone. nih.gov

Conversely, the synthesis of N-substituted 5-oxoproline derivatives demonstrates the reactivity of the N-H bond in the parent compound, 5-oxo-2-phenylproline. For instance, the nitrogen can be alkylated or arylated. The synthesis of N-phenyl-5-oxoproline derivatives has been achieved through palladium-catalyzed reactions between pyroglutamic acid esters and bromobenzene. tandfonline.com Similarly, the N-methyl group of the title compound can be introduced by reacting the corresponding secondary amine with a methylating agent like methyl iodide in the presence of a base such as sodium hydride. tandfonline.com

Table 1: Examples of Reactions at the N-1 Position of the 5-Oxo-proline Scaffold

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Arylation | Bromobenzene, Pd2(dba)3, Cs2CO3 | 1-Phenyl-5-oxoproline derivative | tandfonline.com |

| N-Methylation | Methyl iodide, Sodium hydride | 1-Methyl-5-oxoproline derivative | tandfonline.com |

Transformations at the C-2 Phenyl Moiety

The phenyl group at the C-2 position is susceptible to electrophilic aromatic substitution reactions. The pyrrolidinone ring attached to the phenyl group acts as a substituent that influences the rate and regioselectivity of these reactions. The amide group within the ring is generally considered an ortho-, para-directing group. libretexts.org This is because the nitrogen's lone pair can be delocalized into the aromatic ring, stabilizing the cationic intermediate (arenium ion) formed during attack at these positions. libretexts.orgresearchgate.net Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield predominantly ortho- and para-substituted products. libretexts.orgsavemyexams.com The specific reaction conditions, such as temperature and catalyst choice, would need to be adapted based on the reactivity of the substrate. libretexts.org

Another potential transformation is the dehydrogenation of the pyrrolidine (B122466) ring, which would lead to the formation of a 2-phenylpyrrole derivative. Such aromatization reactions have been reported for 2-phenylpyrrolidines using catalysts like activated carbon or palladium on carbon (Pd/C), resulting in a fully aromatic pyrrole (B145914) ring system. researchgate.net This transformation fundamentally alters the electronic properties of the entire heterocyclic system.

Table 2: Expected Electrophilic Aromatic Substitution on the C-2 Phenyl Group

| Reaction | Expected Major Products | General Conditions |

|---|---|---|

| Nitration | Ortho-nitro and Para-nitro derivatives | Concentrated HNO3, H2SO4 |

| Halogenation | Ortho-halo and Para-halo derivatives | X2 (e.g., Br2, Cl2), Lewis Acid (e.g., FeX3) |

Reactivity of the C-5 Carbonyl Group

The C-5 carbonyl group is part of a lactam (a cyclic amide) and exhibits characteristic amide reactivity. A key reaction is reduction . The lactam can be reduced to the corresponding amine, yielding 1-methyl-2-phenylpyrrolidine. This transformation can be achieved using strong reducing agents. For instance, the reduction of a lactam in a related system was accomplished using sodium borohydride (B1222165) (NaBH₄) in combination with iodine (I₂). tandfonline.com A more selective method for reducing the amide function without affecting other groups involves its conversion to a thioamide, followed by reduction with tributyltin hydride. researchgate.net

The C-5 carbonyl is also the site of attack in hydrolytic ring-opening reactions, which are discussed in more detail in section 4.5.

Table 3: Reactivity of the C-5 Carbonyl Group

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction to Amine | NaBH₄ / I₂ | 1-Methyl-2-phenylpyrrolidine | tandfonline.com |

| Reduction via Thioamide | Lawesson's reagent, then Bu₃SnH | 1-Methyl-2-phenylpyrrolidine | researchgate.net |

Functionalization of the Pyrrolidine Ring System (e.g., Alkylation, Acylation)

The pyrrolidine ring can be functionalized at the C-3 and C-4 positions. Syntheses have been developed to introduce substituents at these positions, often starting from precursors to the pyrrolidinone ring. For example, 4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate has been synthesized through the cyclization of an N-(α,β-dichloropropionyl) precursor, demonstrating that halogenation at C-4 is possible. nih.govacs.org

Furthermore, 1,3-dipolar cycloaddition reactions have been employed to create pyrrolidine rings with substituents at the C-4 position. nih.gov Alkylation of proline derivatives at various positions, including C-3, is also a known transformation, suggesting that the C-3 position of the this compound core could be a target for functionalization. sigmaaldrich.com The possibility of obtaining stereoisomeric derivatives of 5-oxoproline with a tertiary amino group at C-4 has also been demonstrated through nucleophilic substitution of a bromine atom in a suitable precursor. researchgate.net

Table 4: Examples of Pyrrolidine Ring Functionalization

| Position | Reaction Type | Method | Reference |

|---|---|---|---|

| C-4 | Halogenation | Cyclization of a dichlorinated precursor | nih.govacs.org |

| C-4 | Sulfonylation / Vinylation | 1,3-Dipolar cycloaddition | nih.gov |

| C-4 | Amination | Nucleophilic substitution of a 4-bromo precursor | researchgate.net |

Ring-Opening and Rearrangement Reactions

The lactam ring of this compound can undergo ring-opening reactions under both acidic and basic conditions. Hydrolysis, for example, would cleave the amide bond between the N-1 and C-5 positions to yield the corresponding amino acid, 4-(methylamino)-4-phenylbutanoic acid. evitachem.com Enzymatic ring-opening is also a known process; the enzyme 5-oxoprolinase catalyzes the ATP-dependent decyclization of 5-oxoproline to form glutamate. nih.govnih.gov This reaction proceeds through a phosphorylated tetrahedral intermediate. nih.gov

The pyroglutamate (B8496135) core is also known to undergo fascinating rearrangement reactions . When pyroglutamates are treated with an isocyanate in the presence of sodium hydride, a ring transformation occurs, leading to the formation of functionalized hydantoins. umn.edu This novel reaction proceeds through a ring-closing, ring-opening sequence. umn.edu In another reported rearrangement, pyroglutamates can undergo a ring expansion to yield perhydro-1,3-diazepine-2,4-diones. acs.org The reaction of N-phenylpyrrolidone with phenyldimethylsilyllithium has also been shown to result in complex tetracyclic amine structures through a rearrangement pathway. rsc.org

Table 5: Ring-Opening and Rearrangement Reactions of the 5-Oxoproline Core

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrolytic Ring-Opening | Acid or Base (e.g., NaOH) | Substituted butanoic acid | evitachem.com |

| Enzymatic Ring-Opening | 5-Oxoprolinase, ATP | Glutamate derivative | nih.govnih.gov |

| Rearrangement to Hydantoin | Isocyanate, NaH | Hydantoin derivative | umn.edu |

| Ring Expansion | (Specific conditions not detailed) | Perhydro-1,3-diazepine-2,4-dione | acs.org |

Computational Chemistry and Theoretical Investigations of 1 Methyl 5 Oxo 2 Phenylproline

Computational chemistry provides powerful tools to investigate the properties of 1-methyl-5-oxo-2-phenylproline at an atomic level. Through molecular modeling, quantum chemical calculations, and conformational analysis, researchers can predict its interactions with biological targets, understand its electronic characteristics, and map its dynamic behavior.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR spectra are the cornerstone of structural elucidation, revealing the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while the integration of ¹H signals corresponds to the number of protons, and signal multiplicity (splitting) reveals the number of adjacent, non-equivalent protons.

For 1-methyl-5-oxo-2-phenylproline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the protons on the pyrrolidine (B122466) ring, and the N-methyl protons. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the quaternary carbon of the phenyl-substituted stereocenter, the aromatic carbons, the carbons of the pyrrolidine ring, and the N-methyl carbon. While specific experimental data for this exact compound is not publicly detailed, expected chemical shift ranges can be predicted based on analogous structures and general principles epo.orgnih.govrsc.org. The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons scielo.org.bo.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| Phenyl-H | 7.20 - 7.50 | Multiplet | Five protons on the aromatic ring. |

| Pyrrolidine-H (C2) | ~3.70 | Doublet of doublets | Methine proton at the stereocenter. |

| Pyrrolidine-H (C3) | 2.00 - 2.50 | Multiplet | Two diastereotopic methylene protons. |

| Pyrrolidine-H (C4) | 2.20 - 2.70 | Multiplet | Two diastereotopic methylene protons. |

| N-Methyl-H | ~2.20 | Singlet | Three protons of the methyl group attached to nitrogen. |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Notes |

| C=O (C5) | 170 - 180 | Amide carbonyl carbon. |

| Phenyl C (quaternary) | 135 - 145 | Carbon atom of the phenyl ring attached to the pyrrolidine ring. |

| Phenyl CH | 125 - 130 | Aromatic carbons. |

| C2 (quaternary) | 65 - 75 | Chiral center attached to the phenyl group. |

| C3 | 30 - 40 | Methylene carbon. |

| C4 | 35 - 45 | Methylene carbon adjacent to the carbonyl group. |

| N-Methyl | 30 - 40 | Carbon of the N-methyl group. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for determining the molecule's connectivity and stereochemistry. canterbury.ac.nz

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyrrolidine ring, helping to trace the spin system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to four bonds. sdsu.edu This is crucial for identifying connectivity across quaternary carbons, such as the carbonyl carbon (C5) and the stereocenter (C2), by observing correlations from nearby protons. For instance, the N-methyl protons would show an HMBC correlation to C2 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining stereochemistry. In this compound, NOESY could reveal the relative orientation of the phenyl group with respect to the protons on the pyrrolidine ring.

Together, these 2D NMR techniques provide a comprehensive map of the molecule's covalent framework and spatial arrangement. researchgate.netemerypharma.com

The five-membered pyrrolidine ring in proline and its derivatives is not planar and can exist in various "puckered" conformations, which can interconvert. researchgate.net Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals. researchgate.net

At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, the observed spectrum will show averaged signals. As the temperature is lowered, the interconversion rate slows down. If the rate becomes slow enough, separate signals for each distinct conformer may be resolved. nih.gov This allows for the determination of the energy barriers of the conformational changes and the relative populations of the different conformers present in solution. For this compound, VT-NMR could provide critical insights into the flexibility of the pyrrolidine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectrum serves as a unique "fingerprint" for the molecule. mjcce.org.mk

For this compound, key functional groups would give rise to characteristic bands:

Amide Carbonyl (C=O) Stretch : A strong absorption in the IR spectrum, typically around 1650-1700 cm⁻¹, is characteristic of the five-membered lactam (amide) ring.

Aromatic C-H Stretch : Signals above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl group.

Aliphatic C-H Stretch : Signals just below 3000 cm⁻¹ correspond to the C-H bonds of the pyrrolidine and N-methyl groups.

Aromatic C=C Bending : Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. rsc.orgnih.gov For example, the symmetric breathing mode of the phenyl ring would be expected to produce a strong Raman signal. researchgate.net

Interactive Table: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Medium |

| Amide C=O Stretch | 1650 - 1700 | IR | Strong |

| Aromatic C=C Bending | 1450 - 1600 | IR, Raman | Medium-Strong |

| C-N Stretch | 1100 - 1300 | IR | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the elemental formula (C₁₂H₁₃NO₃ for this compound, with an expected molecular weight of approximately 219.24 g/mol ). sigmaaldrich.com

In addition to determining the molecular weight from the molecular ion peak (M⁺·), mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion breaks apart in the mass spectrometer, it forms characteristic fragment ions. The fragmentation of this compound would likely involve several key pathways: miamioh.edusavemyexams.com

Loss of the Phenyl Group : Cleavage of the bond between the phenyl group and the pyrrolidine ring.

Loss of CO : Ejection of a neutral carbon monoxide molecule from the lactam ring. nih.gov

Cleavage of the N-Methyl Group : Loss of a methyl radical (·CH₃).

Ring Opening and Fragmentation : Complex rearrangements and cleavages of the pyrrolidine ring itself.

Analyzing these fragmentation pathways helps to piece together the molecular structure, confirming the presence of key structural motifs. nih.gov

Interactive Table: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

| [M]⁺· | Molecular Ion | 219 |

| [M - 15]⁺ | Loss of ·CH₃ | 204 |

| [M - 28]⁺· | Loss of CO | 191 |

| [M - 77]⁺ | Loss of ·C₆H₅ | 142 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

X-ray Diffraction for Solid-State Structural Insights

While NMR provides detailed structural information in solution, single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state. rsc.org This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The analysis yields a three-dimensional electron density map from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, an X-ray crystal structure would provide exact measurements of:

Bond lengths and bond angles.

The conformation (puckering) of the pyrrolidine ring. researchgate.net

The relative stereochemistry of the chiral center.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing.

Studies on similar 2-phenylpyrrolidine (B85683) and 3-ketoproline derivatives have utilized X-ray diffraction to confirm their butterfly-like or envelope conformations and to analyze the orientation of substituents on the ring. nih.govresearchgate.netresearchgate.net Such data is invaluable for understanding the molecule's preferred solid-state geometry and for calibrating computational models.

Applications As a Molecular Scaffold in Advanced Organic Synthesis and Chemical Biology Probes

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 1-methyl-5-oxo-2-phenylproline, typically derived from the natural amino acid L-glutamic acid, makes it a powerful chiral building block for asymmetric synthesis. The predefined stereocenter at the C2 position exerts significant stereochemical control over subsequent reactions, enabling the synthesis of enantiomerically pure compounds.

The utility of this scaffold stems from several key features:

Stereodirecting Group: The existing stereocenter, particularly with the bulky phenyl group, can effectively shield one face of the molecule. This facial bias directs incoming reagents to the opposite face, leading to high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and Michael reactions at other positions on the pyrrolidinone ring.

Conformational Rigidity: The cyclic nature of the pyrrolidinone ring restricts conformational freedom compared to acyclic analogues. clockss.org This rigidity locks the substituents in well-defined spatial orientations, making the stereochemical outcome of reactions more predictable and controllable. clockss.org

Chiral Synthon: As an optically pure starting material, it serves as a "chiral synthon," where its entire chiral framework is incorporated into a larger, more complex target molecule. This strategy is highly efficient for constructing molecules with multiple stereocenters, as the chirality is transferred from a readily available source. Metal carbenoid chemistry, for instance, has been used to convert related δ-amino β-ketoesters into substituted oxo prolines, highlighting the utility of this class of polyfunctionalized chiral building blocks. nih.govresearchgate.net

The application of related chiral auxiliaries, such as oxazolidinones, in asymmetric alkylation has proven to be a successful strategy in the total synthesis of numerous biologically active natural products, establishing a precedent for the utility of such rigid chiral scaffolds. rsc.org

| Feature | Description | Advantage in Synthesis |

|---|---|---|

| Inherent Chirality | Derived from natural L-glutamic acid, providing an enantiopure starting material. | Eliminates the need for chiral resolution steps; ensures the synthesis of optically active target molecules. |

| Conformational Rigidity | The five-membered ring structure limits bond rotation. clockss.org | Increases the predictability of reaction outcomes and enhances stereochemical control. |

| Stereodirecting Phenyl Group | The bulky C2-phenyl group sterically hinders one face of the ring. | Forces attacking reagents to approach from the less hindered face, resulting in high diastereoselectivity. |

Ligand Design for Mechanistic Chemical Biology Studies

The rigid scaffold of this compound is exceptionally well-suited for the design of molecular ligands to probe and understand biological mechanisms. Its defined three-dimensional structure allows for the precise positioning of functional groups to interact with specific binding pockets in proteins, such as enzymes and receptors.

Key aspects of its application in ligand design include:

Constrained Peptide Mimetics: Proline and its derivatives are known to induce specific turns and secondary structures in peptides. sigmaaldrich.com The 5-oxoproline core mimics this conformational constraint, making it a valuable component in peptidomimetics designed to study or inhibit protein-protein interactions that are mediated by proline-rich motifs. clockss.orgnih.gov

Enzyme Inhibitor Design: The scaffold can be elaborated to present functional groups that interact with the active sites of enzymes. For example, pyroglutamic acid itself has been shown to inhibit enzymes like angiotensin-converting enzyme (ACE) and urease. nih.govresearchgate.net By modifying the this compound core, researchers can design potent and selective inhibitors to study enzyme function, kinetics, and structure-activity relationships (SAR). nih.govmdpi.com

Probing Molecular Interactions: The phenyl group can participate in hydrophobic and π-stacking interactions, the N-methyl group can explore small hydrophobic pockets, and the C5-carbonyl can act as a hydrogen bond acceptor. researchgate.net This distribution of functionality allows for the systematic modification of the ligand to dissect the specific non-covalent interactions that govern binding affinity and specificity, providing insights into the mechanism of molecular recognition.

| Application Area | Role of the Scaffold | Example of Mechanistic Study |

|---|---|---|

| Enzyme Inhibition | Provides a rigid core for positioning pharmacophores into an enzyme's active site. nih.gov | Designing selective inhibitors to probe the differences between isozymes or to elucidate catalytic mechanisms. |

| Receptor Binding | Mimics the conformation of a natural ligand's binding motif. researchgate.net | Studying agonist versus antagonist activity by systematically modifying substituents to understand which interactions trigger a cellular response. |

| Protein-Protein Interactions | Acts as a constrained scaffold to mimic a specific secondary structure, like a β-turn. nih.gov | Investigating the binding requirements of protein domains (e.g., SH3 domains) that recognize proline-rich sequences. scispace.com |

Scaffold for Combinatorial Library Generation

A molecular scaffold is the core structure of a compound upon which combinatorial modifications are made to generate a library of analogues. The this compound structure is an ideal scaffold for generating focused or diverse combinatorial libraries for drug discovery and chemical biology. nih.gov The use of solid-phase synthesis techniques facilitates the rapid creation of a large number of compounds from a common core. nih.govcrsubscription.com

The scaffold offers multiple, synthetically accessible points for diversification:

Phenyl Ring (R¹): A variety of substituents (e.g., halogens, alkyl, alkoxy groups) can be introduced onto the phenyl ring, allowing for the systematic exploration of electronic and steric effects on biological activity.

Pyrrolidinone Ring (R², R³): The C3 and C4 positions of the ring can be functionalized through stereocontrolled reactions, introducing new substituents and chiral centers to probe interactions with a biological target.

N-Methyl Group (R⁴): The methyl group can be replaced with other alkyl or functionalized chains to explore specific binding pockets or to attach linkers for solid-phase synthesis.

The "split-and-pool" or parallel synthesis strategies are often employed to efficiently generate these libraries. imperial.ac.uknih.gov In this approach, a solid support is divided into portions, each is reacted with a different building block, and then the portions are recombined. stanford.edu This process allows for the exponential generation of distinct compounds, which can then be screened for desired biological activities. nih.gov

| Position | Type of Modification | Purpose |

|---|---|---|

| Phenyl Ring | Aromatic substitution (e.g., Suzuki or Buchwald-Hartwig coupling on a halogenated precursor). | Tune electronic properties, steric bulk, and hydrophobic interactions. |

| C3/C4 Positions | Alkylation, acylation, or introduction of functional groups via enolate chemistry. | Explore additional binding pockets and introduce new vectors for interaction. |

| N1-Position | Variation of the N-alkyl group. | Probe for specific hydrophobic interactions or attach linkers for solid-phase synthesis or probes. |

Precursor for Complex Heterocyclic Systems

The this compound scaffold is not only a building block to be incorporated as a whole but also a valuable precursor that can be chemically transformed into other complex heterocyclic systems. The embedded functional groups, particularly the lactam (cyclic amide), offer versatile handles for synthetic manipulation.

Key transformations include:

Lactam Ring-Opening: The amide bond of the pyrrolidinone can be cleaved under hydrolytic or reductive conditions. researchgate.netdntb.gov.ua This ring-opening provides access to highly functionalized, acyclic γ-amino acids. These linear intermediates can then serve as precursors for the synthesis of other classes of heterocycles, such as piperidines (six-membered rings) or azepanes (seven-membered rings), through subsequent cyclization strategies. researchgate.net

Carbonyl Group Modification: The C5-carbonyl can be reduced to a methylene (B1212753) group to access N-methyl-2-phenylproline derivatives. Alternatively, it can be converted to a thiocarbonyl (thiolactam) or an imine, opening up avenues for different types of cyclization and functionalization reactions.

Domino and Rearrangement Reactions: The compact and functionalized nature of the scaffold makes it a suitable substrate for domino, tandem, or rearrangement reactions, where a single synthetic operation can lead to a significant increase in molecular complexity, rapidly generating intricate polycyclic systems. nih.gov

The synthesis of diverse N-heterocyclic frameworks is a central goal in medicinal chemistry, as these motifs are present in a vast number of pharmaceuticals and biologically active compounds. nih.govmdpi.com Using a readily available, chiral scaffold like this compound as a starting point provides an efficient and stereocontrolled entry into these valuable molecular architectures.

Probes for Investigating Molecular Recognition Pathways

Molecular probes are essential tools for elucidating the pathways of molecular recognition, which underpin all biological processes. The this compound scaffold provides a stable and stereochemically defined platform for the construction of sophisticated chemical probes.

The design of such probes often involves incorporating specific functionalities onto the core scaffold:

Reporter Groups: A fluorescent dye, a spin label, or an isotopic label can be attached to the scaffold at a synthetically accessible position. Due to the scaffold's rigidity, the reporter group is held in a defined spatial relationship to the recognition elements (e.g., the phenyl group), allowing for more precise measurements of distance and orientation upon binding to a target.

Photo-affinity Labels: A photoreactive group (e.g., an azide (B81097) or diazirine) can be incorporated. Upon binding to the target protein, irradiation with UV light triggers the formation of a covalent bond, permanently labeling the binding site. The rigid scaffold ensures that the reactive group is positioned accurately within the binding pocket, facilitating the identification of interacting amino acid residues.

Bifunctional Probes: The scaffold can be used to link a recognition element to another functional molecule, such as a biotin (B1667282) tag for affinity purification or a reactive group for proximity-ligation assays.

Proline-rich motifs are known to be critical in mediating many protein-protein interactions. scispace.com Probes built on the this compound scaffold can act as mimics of these motifs, enabling detailed studies of these recognition events in complex biological systems.

An in-depth exploration of the emerging research landscape surrounding the chemical compound this compound reveals significant potential for innovation across synthetic chemistry, computational design, and chemical biology. As a derivative of pyroglutamic acid, this molecule serves as a pivotal scaffold for future scientific investigation. mdpi.comwikipedia.org

Emerging Research Directions and Future Perspectives

The unique structural characteristics of 1-methyl-5-oxo-2-phenylproline, featuring a chiral center and a lactam ring, position it as a compound of interest for a variety of advanced chemical applications. Research is moving towards sophisticated synthetic strategies, novel reactivity studies, computational modeling, and its development as a specialized tool for biological research.

Q & A

Q. How should researchers handle batch-to-batch variability in pharmacological assays?

- Methodology : Implement a QC checklist:

- Standard reference material : Include a well-characterized batch in each assay run.

- Blinded analysis : Randomize sample IDs to reduce bias.

- Error propagation models : Calculate combined uncertainties for IC₅₀ values using Monte Carlo simulations .

Cross-Disciplinary Applications

Q. What non-pharmacological applications exist for this compound?

- Methodology : Explore:

- Material science : As a chiral building block for metal-organic frameworks (MOFs). Characterize via X-ray crystallography.

- Catalysis : Test as a ligand in asymmetric catalysis (e.g., aldol reactions). Monitor ee via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.